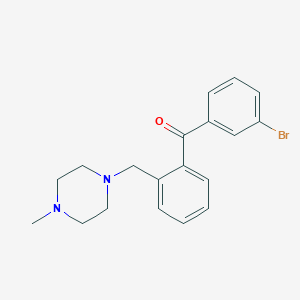

3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone is an organic compound with the molecular formula C19H21BrN2O and a molecular weight of 373.3 g/mol. This compound is significant in the field of organic chemistry due to its diverse applications and synthesis methods.

Métodos De Preparación

The synthesis of 3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone typically involves multiple steps. One common synthetic route includes the bromination of 2-(4-methylpiperazinomethyl) benzophenone. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield.

Análisis De Reacciones Químicas

3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium carbonate in a suitable solvent.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of carboxylic acids.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.

Comparación Con Compuestos Similares

3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone can be compared with similar compounds such as:

2-(4-methylpiperazinomethyl) benzophenone: Lacks the bromine atom, leading to different reactivity and applications.

3’-Chloro-2-(4-methylpiperazinomethyl) benzophenone:

3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone: The presence of fluorine instead of bromine affects its reactivity and biological activity.

Actividad Biológica

3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone is a compound with potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. Its structure allows for various biological interactions, making it a subject of interest for researchers exploring new therapeutic agents. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential derivatives.

Chemical Structure

The chemical formula of this compound can be represented as follows:

- Molecular Formula : C18H22BrN2O

- Molecular Weight : 364.29 g/mol

The compound features a benzophenone moiety with a bromine atom at the 3' position and a piperazine derivative at the 2-position, which contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other benzophenone derivatives, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Apoptotic Induction : Studies suggest that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. This is crucial for the elimination of malignant cells .

- Nucleophilic Substitution Reactions : The presence of the bromine atom allows for nucleophilic substitution reactions, leading to the synthesis of diverse derivatives that may enhance biological activity.

The mechanism by which this compound exerts its effects involves several biochemical pathways:

- Cell Cycle Arrest : The compound interferes with the normal progression of the cell cycle, particularly at the G2/M phase, preventing cancer cells from dividing.

- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

- Modulation of Signaling Pathways : The compound can affect various signaling pathways related to cell survival and proliferation, including those involving PI3K/Akt and MAPK pathways.

Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (approximately 70% inhibition at a concentration of 10 µM). The study highlighted the compound's potential as a lead for developing new anticancer agents .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment with the compound. Additionally, Western blot analyses showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Derivatives and Future Directions

The ability to modify the bromine atom through nucleophilic substitution opens avenues for synthesizing new derivatives that may exhibit enhanced biological properties. Future research should focus on:

- Structure-Activity Relationship (SAR) studies to identify which modifications lead to improved efficacy.

- In vivo studies to validate the anticancer potential observed in vitro.

- Exploration of other therapeutic areas , such as antimicrobial or anti-inflammatory activities.

Propiedades

IUPAC Name |

(3-bromophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O/c1-21-9-11-22(12-10-21)14-16-5-2-3-8-18(16)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPQDFWWTJXLJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643870 |

Source

|

| Record name | (3-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-01-2 |

Source

|

| Record name | (3-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.